Cas no 76149-24-1 (Luzopeptin b)

Luzopeptin b structure
Luzopeptin b structure
Product Name:Luzopeptin b
N.o CAS:76149-24-1
MF:C62H76N14O23
MW:1385.34685516357
CID:564059
PubChem ID:16130667
Update Time:2024-03-01

Luzopeptin b Propriedades químicas e físicas

Nomes e Identificadores

    • Luzopeptin B (9CI)
    • BBM-928 B
    • 1H,16H,20H,35H-Dipyridazino[6,1-l:6',1'-b1][1,17,4,7,10,13,20,23,26,29]dioxaoctaazacyclodotriacontine,cyclic peptide deriv.
    • 2-Quinolinecarboxamide,N,N'-[4-(acetyloxy)-4,4a,5,6,7,8,9,10,11,12,13,14,17,18,23,23a,24,25,26,27,28,29,30,31,32,33,36,37-octacosahydro-23-hydroxy-13,32-bis(1-hydroxy-1-methylethyl)-9,12,28,31-tetramethyl-5,8,11,14,18,24,27,30,33,37-decaoxo-3H,16H,22H,35H-dipyridazino[6,1-l:6',1'-b1][1,17,
    • LuzopeptinC, 2-acetate
    • Luzopeptin b
    • Antibiotic BBM 928B
    • Antibiotic bbm 928C, 2-acetate
    • Luzopeptin C, 2-acetate
    • Luzopeptin C, 2-acetate (9CI)
    • [hydroxy-bis[(3-hydroxy-6-meth
    • BBM 928B
    • BBM-928B
    • CHEBI:223527
    • BRN 5512299
    • [hydroxy-bis[(3-hydroxy-6-methoxy-quinoline-2-carbonyl)amino]-bis(1-hydroxy-1-methyl-ethyl)-tetramethyl-decaoxo-[?]yl] acetate
    • 76149-24-1
    • (7S,16S,17S,27S,36S,37S,3R,23R)-1,8,11,14,20,21,28,31,34,40-decaaza-3,23-bis[(3-hydroxy-6-methoxy(2-quinolyl))carbonylamino]-7,27-bis(1-hydroxy-isopropyl)-37-hydroxy-8,11,28,31-tetramethyl-5,25-dioxa-2,6,9,12,15,22,26,29,32,35-decaoxotricyclo[34.4.0.0<16,21>]tetraconta-19,39-dien-17-yl acetate
    • [(3R,7S,16S,17S,23R,27S,36S,37S)-37-hydroxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate
    • Inchi: 1S/C62H76N14O23/c1-30(77)99-42-17-19-66-76-50(42)56(88)64-25-44(82)72(7)27-46(84)74(9)51(61(2,3)93)59(91)97-28-37(69-53(85)47-40(79)22-31-20-33(95-10)12-14-35(31)67-47)57(89)75-49(39(78)16-18-65-75)55(87)63-24-43(81)71(6)26-45(83)73(8)52(62(4,5)94)60(92)98-29-38(58(76)90)70-54(86)48-41(80)23-32-21-34(96-11)13-15-36(32)68-48/h12-15,18-23,37-39,42,49-52,78-80,93-94H,16-17,24-29H2,1-11H3,(H,63,87)(H,64,88)(H,69,85)(H,70,86)/t37-,38-,39+,42+,49+,50+,51-,52-/m1/s1
    • Chave InChI: HIWMCVYLBVFQQN-VBOHDVKSSA-N
    • SMILES: O(C(C)=O)[C@H]1CC=NN2C([C@@H](COC([C@H](C(C)(C)O)N(C)C(CN(C)C(CNC([C@@H]3[C@H](CC=NN3C([C@@H](COC([C@H](C(C)(C)O)N(C)C(CN(C)C(CNC([C@@H]21)=O)=O)=O)=O)NC(C1C(=CC2C=C(C=CC=2N=1)OC)O)=O)=O)O)=O)=O)=O)=O)NC(C1C(=CC2C=C(C=CC=2N=1)OC)O)=O)=O
    • BRN: 5512299

Propriedades Computadas

  • Massa Exacta: 1384.52077473g/mol
  • Massa monoisotópica: 1384.52077473g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 9
  • Contagem de aceitadores de ligações de hidrogénio: 27
  • Contagem de Átomos Pesados: 99
  • Contagem de Ligações Rotativas: 10
  • Complexidade: 3100
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 8
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 487
  • XLogP3: -1.3
Fornecedores recomendados
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Aoguang Biotechnology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd